N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
Description
N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a pyrazolo[5,1-b][1,3]oxazine ring, and a sulfonamide group, making it a unique and potentially bioactive molecule.
Properties
IUPAC Name |
N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-20(13-4-5-14-12(10-13)6-7-17-14)24(21,22)15-11-18-19-8-3-9-23-16(15)19/h4-7,10-11,17H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKDVUYRGXEVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC2=C(C=C1)NC=C2)S(=O)(=O)C3=C4N(CCCO4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrazolo[5,1-b][1,3]oxazine ring, and finally the introduction of the sulfonamide group. Key reagents and conditions include:
Indole Derivative Formation: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrazolo[5,1-b][1,3]oxazine Ring Formation: This step may involve the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate electrophile under basic or acidic conditions.
Sulfonamide Introduction: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pH conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors, which may contribute to its biological activity . The sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(1H-indol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
- N-ethyl-N-(1H-indol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
- N-ethyl-N-(1H-indol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
Uniqueness
N-ethyl-N-(1H-indol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is unique due to the specific positioning of the indole moiety at the 5-position, which may result in distinct biological activities and interactions compared to its analogs . This unique structure can influence its binding affinity to receptors and enzymes, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
